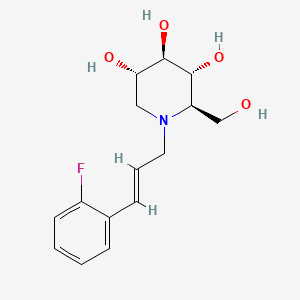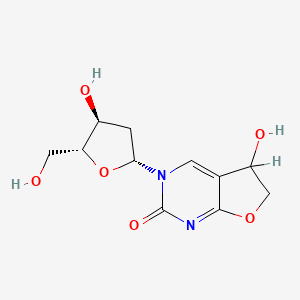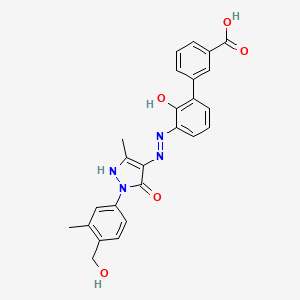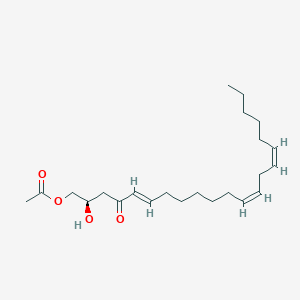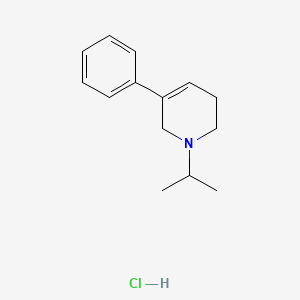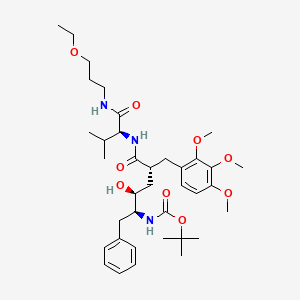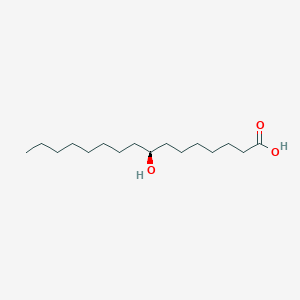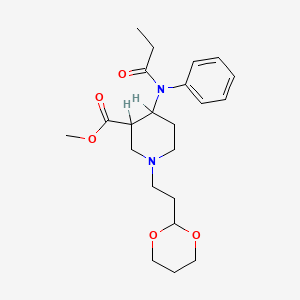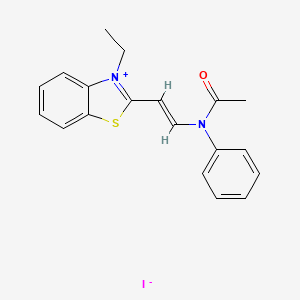![molecular formula C70H138O6Sn B12759526 Stannane, butyltris[(1-oxodocosyl)oxy]- CAS No. 58636-10-5](/img/structure/B12759526.png)
Stannane, butyltris[(1-oxodocosyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, butyltris[(1-oxodocosyl)oxy]- is a chemical compound with the molecular formula C70H138O6Sn and a molecular weight of 1194.55 g/mol. It is also known by its IUPAC name, [butyl-di(docosanoyloxy)stannyl] docosanoate. This compound is a type of organotin compound, which are known for their applications in various fields such as catalysis, materials science, and biomedicine.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Stannane, butyltris[(1-oxodocosyl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and docosyl groups can be substituted with other organic groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Stannane, butyltris[(1-oxodocosyl)oxy]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Organotin compounds have been investigated for their potential use in pharmaceuticals, particularly as anticancer agents.
Industry: It is used in the production of materials with specific properties, such as coatings and polymers.
Wirkmechanismus
The mechanism of action of stannane, butyltris[(1-oxodocosyl)oxy]- involves its interaction with molecular targets through its organotin center. The tin atom can form bonds with various biological molecules, affecting their function and activity. The pathways involved in its action depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Stannane, butyltris[(1-oxodocosyl)oxy]- can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams.
Tetramethyltin: Used in the semiconductor industry.
The uniqueness of stannane, butyltris[(1-oxodocosyl)oxy]- lies in its specific structure, which imparts unique properties and applications compared to other organotin compounds.
Eigenschaften
CAS-Nummer |
58636-10-5 |
|---|---|
Molekularformel |
C70H138O6Sn |
Molekulargewicht |
1194.5 g/mol |
IUPAC-Name |
[butyl-di(docosanoyloxy)stannyl] docosanoate |
InChI |
InChI=1S/3C22H44O2.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-3-4-2;/h3*2-21H2,1H3,(H,23,24);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
VBGJSFNCACJCBQ-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


